molecular formula C8H8BrClO B8183450 1-Bromo-2-chloro-3-ethoxybenzene

1-Bromo-2-chloro-3-ethoxybenzene

Cat. No.: B8183450
M. Wt: 235.50 g/mol
InChI Key: ZSVXLXJZXQDWNZ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and an ethoxy group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-ethoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination and chlorination of ethoxybenzene under controlled conditions. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-ethoxybenzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

1-Bromo-2-chloro-3-ethoxybenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

  • Industry: The compound finds applications in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-3-ethoxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2-chloro-3-ethoxybenzene is similar to other polysubstituted benzene derivatives, such as 1-bromo-3-chloro-2-ethoxybenzene and 1-bromo-2-ethoxybenzene. its unique combination of substituents gives it distinct chemical properties and reactivity compared to these compounds. The presence of both bromine and chlorine atoms on the benzene ring enhances its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-bromo-2-chloro-3-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVXLXJZXQDWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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